Home > Products > Screening Compounds P69885 > Tauro-beta-muricholic acid
Tauro-beta-muricholic acid -

Tauro-beta-muricholic acid

Catalog Number: EVT-1590231
CAS Number:
Molecular Formula: C26H45NO7S
Molecular Weight: 515.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tauro-beta-muricholic acid is a bile acid taurine conjugate derived from beta-muricholic acid. It has a role as a human metabolite and a rat metabolite. It is a bile acid taurine conjugate, a monocarboxylic acid amide, a 3alpha-hydroxy steroid, a 6beta-hydroxy steroid and a 7beta-hydroxy steroid. It derives from a beta-muricholic acid. It is a conjugate acid of a tauro-beta-muricholate.
Overview

Tauro-beta-muricholic acid is a bile acid derivative that plays a significant role in bile acid metabolism and homeostasis. It is synthesized in the liver and is primarily recognized for its involvement in various metabolic processes, particularly as a competitive antagonist of the Farnesoid X receptor. This compound is derived from beta-muricholic acid through conjugation with the amino acid taurine, which enhances its solubility and biological activity.

Source and Classification

Tauro-beta-muricholic acid is an endogenous steroid metabolite found in both human and rat organisms. It belongs to the class of bile acids, specifically categorized under muricholic acids, which are characterized by their trihydroxylated structure. The compound has garnered interest in scientific research due to its regulatory effects on bile acid synthesis and its potential therapeutic applications in liver diseases and metabolic disorders .

Synthesis Analysis

Methods and Technical Details

The synthesis of tauro-beta-muricholic acid occurs through an enzymatic process where beta-muricholic acid is conjugated with taurine. This reaction typically takes place in hepatocytes, where beta-muricholic acid is produced from cholesterol via a series of enzymatic transformations. The conjugation process enhances the solubility of the bile acid, facilitating its excretion and biological function.

In experimental settings, isolated rat hepatocytes can be used to study the synthesis of tauro-beta-muricholic acid. Research indicates that the production of this compound can be influenced by various factors, including dietary cholesterol intake and alterations in enterohepatic circulation .

Molecular Structure Analysis

Structure and Data

The molecular formula of tauro-beta-muricholic acid is C26H44NNaO7SC_{26}H_{44}NNaO_7S. Its structural features include:

  • Hydroxyl groups: Located at specific positions on the steroid backbone, contributing to its hydrophilicity.
  • Taurine moiety: The presence of taurine enhances its solubility in aqueous environments.

The compound's structure allows it to interact effectively with cellular receptors, particularly the Farnesoid X receptor, influencing metabolic pathways related to bile acids .

Chemical Reactions Analysis

Reactions and Technical Details

Tauro-beta-muricholic acid participates in several biochemical reactions within the liver and intestines. Key reactions include:

  • Conjugation: The primary reaction involves the conjugation of beta-muricholic acid with taurine, which occurs through an enzyme-catalyzed process.
  • Metabolism: Once synthesized, tauro-beta-muricholic acid can undergo further transformations by gut microbiota, leading to changes in bile acid composition and function.

Studies have shown that tauro-beta-muricholic acid can also inhibit bile acid-induced hepatocellular apoptosis by preserving mitochondrial membrane potential, indicating its protective role during metabolic stress .

Mechanism of Action

Process and Data

Research has demonstrated that tauro-beta-muricholic acid can reduce the expression of fibroblast growth factor 15 in the ileum and cholesterol 7-alpha-hydroxylase in the liver through FXR-dependent pathways. This antagonistic action helps maintain bile acid levels within physiological ranges and prevents excessive accumulation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

These properties make tauro-beta-muricholic acid suitable for various experimental applications, particularly in studies focusing on liver function and bile metabolism .

Applications

Scientific Uses

Tauro-beta-muricholic acid has several important applications in scientific research:

  • Cholestasis Research: It is commonly used as an experimental metabolite to study cholestasis—a condition characterized by impaired bile flow.
  • Metabolic Studies: Due to its role as an FXR antagonist, it serves as a valuable tool for investigating metabolic disorders related to bile acids.
  • Therapeutic Potential: Ongoing research explores its potential benefits in treating liver diseases by modulating bile acid synthesis and improving liver function .
Biosynthesis and Metabolic Regulation of TβMCA

Enzymatic Pathways in TβMCA Synthesis from Primary Bile Acids

Tauro-β-muricholic acid (TβMCA) is a trihydroxylated bile acid conjugate synthesized exclusively in the livers of certain rodents through a multi-step enzymatic process. The biosynthesis initiates with cholesterol as the precursor, which undergoes hydroxylation via the classical neutral pathway. The rate-limiting step is catalyzed by cholesterol 7α-hydroxylase (CYP7A1), generating 7α-hydroxycholesterol. Subsequent steps involve sterol 12α-hydroxylase (CYP8B1) for cholic acid (CA) synthesis, but crucially, chenodeoxycholic acid (CDCA) serves as the immediate precursor for muricholic acids. The unique step in TβMCA formation is the epimerization of the 7α-hydroxy group in CDCA to a 7β-hydroxy group, followed by 6β-hydroxylation. This transformation is mediated by sterol 6β-hydroxylase (CYP2C70), a cytochrome P450 enzyme exclusive to mice and rats, which converts CDCA to β-muricholic acid (βMCA).

The final conjugation step involves the amidation of βMCA with taurine, catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT). This reaction occurs in hepatocyte peroxisomes, where the carboxyl group of βMCA is activated by bile acid-CoA synthetase (BACS) to form βMCA-CoA, followed by taurine conjugation. The resulting TβMCA exhibits enhanced hydrophilicity due to its three hydroxyl groups (3α, 6β, 7β) and the sulfonyl group of taurine, significantly reducing its detergent-like cytotoxicity compared to dihydroxy bile acids like taurochenodeoxycholic acid (TCDCA).

Table 1: Enzymatic Steps in Murine TβMCA Synthesis

SubstrateEnzymeReaction TypeProductCellular Localization
CholesterolCYP7A17α-Hydroxylation7α-HydroxycholesterolEndoplasmic reticulum
CDCACYP2C706β-Hydroxylation & 7β-Epimerizationβ-Muricholic acid (βMCA)Endoplasmic reticulum
βMCABAAT/BACSTaurine ConjugationTauro-β-muricholic acid (TβMCA)Peroxisomes/Cytosol

Role of Gut Microbiota in Modulating TβMCA Levels

The gut microbiota profoundly influences TβMCA homeostasis through both direct and indirect mechanisms. In conventionally raised (CONV-R) mice, TβMCA levels are significantly reduced compared to germ-free (GF) counterparts, demonstrating microbial regulation. This occurs via two primary pathways:

  • Direct Deconjugation: Microbial bile salt hydrolases (BSHs) expressed by Bacteroides, Lactobacillus, and Clostridium hydrolyze the amide bond in TβMCA, releasing free βMCA. This unconjugated form is more susceptible to bacterial 7α/β-dehydroxylation, generating secondary bile acids like hyodeoxycholic acid (HDCA) or ω-muricholic acid.
  • FXR Antagonism: TβMCA functions as a potent natural antagonist of the farnesoid X receptor (FXR). In GF mice, elevated TβMCA levels suppress FXR activation in the ileum, leading to decreased expression of fibroblast growth factor 15 (FGF15). Since FGF15 represses hepatic CYP7A1 transcription, its reduction results in increased bile acid synthesis. Conversely, microbiota-mediated depletion of TβMCA alleviates FXR inhibition, enabling FGF15-dependent repression of bile acid synthesis [1] [2].

Notably, Lactobacillus spp. play a pivotal role in TβMCA metabolism. Reductions in these bacteria, as observed in heavy metal (antimony/copper) exposure models, correlate with increased TβMCA in serum and liver. This accumulation disrupts the FXR-FGF15 axis, leading to unchecked CYP7A1 activity, bile acid overproduction, and hepatic inflammation [5] [6].

Table 2: Microbiota-Mediated Regulation of TβMCA

Microbial MechanismEffect on TβMCAConsequence for Host Physiology
BSH Activity (Deconjugation)Depletion of conjugated TβMCAReduced FXR antagonism; Enhanced FGF15 signaling
Reduction of Lactobacillus spp.Accumulation of TβMCAFXR inhibition; Increased CYP7A1 activity; Hepatic inflammation
7α/β-DehydroxylationConversion to ω-MCA/HDCAAltered bile acid pool hydrophobicity; Modified lipid absorption

Interspecies Variation in TβMCA Metabolism: Murine vs. Human Systems

TβMCA exhibits striking species-specificity due to genetic differences in bile acid synthesis enzymes:

  • Murine Systems: Mice and rats produce abundant βMCA (~35% of biliary bile acids) due to high CYP2C70 expression. TβMCA constitutes ~25% of the hepatic bile acid pool and acts as a major FXR antagonist. Its hydrophilicity (greater than UDCA) contributes to lower cytotoxicity and protects against cholestatic liver injury. Studies in mice demonstrate TβMCA's ability to preserve mitochondrial membrane potential and reduce apoptosis induced by toxic bile acids like glycochenodeoxycholic acid (GCDCA) [3] [8].
  • Human Systems: Humans lack functional CYP2C70 orthologs and cannot synthesize βMCA or TβMCA. Instead, CDCA is converted to ursodeoxycholic acid (UDCA) via 7β-epimerization by gut bacteria. Targeted metabolomics confirms undetectable or trace TβMCA in healthy human serum and liver, though trace tauro-α-MCA may occur [8] [10]. Human bile acid pools are dominated by CA, CDCA, and their derivatives (DCA, LCA). Consequently, TβMCA's physiological role as an FXR antagonist is irrelevant in humans. However, its presence in preclinical models complicates translational research, necessitating careful interpretation of murine data on FXR modulation or bile acid therapeutics.

Table 3: Comparative TβMCA Profiles Across Species

CharacteristicMice/RatsHumansKey Implication
Primary Synthesis EnzymeCYP2C70Absent (No functional ortholog)No endogenous TβMCA production
Hepatic Abundance~25% of conjugated BAsUndetectableMurine-specific regulator of FXR
FXR ActivityPotent antagonist (IC₅₀ ~10 μM)Not applicableSpecies-specific signaling effects
Detectability in SerumHigh (↑ in germ-free models)Trace/undetectableBiomarker relevance limited to rodents
Cytoprotective RolePreserves mitochondrial MMPN/ATherapeutic insights for cholestasis models

Properties

Product Name

Tauro-beta-muricholic acid

IUPAC Name

2-[[(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

Molecular Formula

C26H45NO7S

Molecular Weight

515.7 g/mol

InChI

InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23+,24-,25-,26-/m1/s1

InChI Key

XSOLDPYUICCHJX-UZUDEGBHSA-N

SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C

Synonyms

T-alpha-MC
T-beta-MC
tauro-alpha-muricholate
tauro-alpha-muricholic acid
tauro-beta-muricholate
tauro-beta-muricholic acid
tauromuricholate
tauromuricholic acid
tauromuricholic acid, (3alpha,5beta,6beta,7alpha)-isome

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.